2-Bromo-3,5-difluorobenzaldehyde
Description
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Properties
IUPAC Name |
2-bromo-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMAMKROIRRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3,5 Difluorobenzaldehyde
Direct Functionalization and Formylation Routes
These methods commence with a benzene (B151609) ring already possessing the desired bromine and fluorine substituents, followed by the introduction of the aldehyde (formyl) group. The key is to achieve regioselective formylation at the C2 position of the 1-bromo-3,5-difluorobenzene precursor.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This process utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to facilitate deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org In the case of 1-bromo-3,5-difluorobenzene, the fluorine atoms can serve as moderate directing groups.
The proposed mechanism involves the coordination of the lithium atom from the organolithium reagent to the Lewis basic fluorine atoms. This proximity effect enhances the acidity of the C-H bond at the C2 position (ortho to one fluorine and the bromine atom), leading to selective deprotonation and the formation of a 2-lithio-1-bromo-3,5-difluorobenzene intermediate. This highly reactive organolithium species can then be trapped with an appropriate electrophile to introduce the desired functional group. Subsequent quenching of this intermediate with a formylating agent like N,N-dimethylformamide (DMF) yields the target 2-Bromo-3,5-difluorobenzaldehyde. A similar strategy has been successfully employed in the synthesis of 2,5-Difluorobenzaldehyde from 1,4-difluorobenzene, where lithiation occurs ortho to one of the fluorine atoms. prepchem.com
Table 1: Ortho-Metallation and Formylation of 1-bromo-3,5-difluorobenzene
| Step | Reagent/Condition | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | 1-bromo-3,5-difluorobenzene, Organolithium reagent (e.g., n-BuLi), THF, -78°C | 2-Lithio-1-bromo-3,5-difluorobenzene | Regioselective deprotonation ortho to F and Br |
| 2 | N,N-Dimethylformamide (DMF) | Aldehyde-adduct | Electrophilic trapping of the aryllithium |
This approach is fundamentally linked to ortho-metalation but emphasizes the role of the organolithium reagent and the formylating agent. The reaction between an aryl halide and an organolithium reagent can proceed via two main pathways: lithium-halogen exchange or deprotonation (metalation). researchgate.netsemanticscholar.org For 1-bromo-3,5-difluorobenzene, the outcome depends on the specific organolithium reagent used and the reaction conditions.
Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would favor deprotonation at the most acidic C-H bond, which is the C2 position, as discussed in the DoM section. However, using n-butyllithium could potentially lead to a lithium-bromine exchange at the C1 position. The choice of solvent and temperature is critical to control the selectivity of this reaction. researchgate.net Once the desired 2-lithiated intermediate is formed, its reaction with N,N-dimethylformamide (DMF) is a well-established method for introducing a formyl group. semanticscholar.orgthieme-connect.de The reaction proceeds through a nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon acidic workup, hydrolyzes to the aldehyde.
Halogenation and Halogen Exchange Strategies
These strategies involve modifying a benzaldehyde (B42025) derivative that already contains some of the required substituents.
This synthetic route would involve the direct electrophilic bromination of 3,5-difluorobenzaldehyde. Aromatic bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or with N-bromosuccinimide (NBS) and a suitable activator. nsf.gov
However, this approach faces significant challenges regarding regioselectivity and reactivity. The benzaldehyde group is a meta-directing and deactivating group, while the fluorine atoms are ortho-, para-directing but also deactivating. In 3,5-difluorobenzaldehyde, the positions ortho to the aldehyde group (C2 and C6) are activated by the fluorine atoms, but the aldehyde group itself directs incoming electrophiles to the C5 position, which is already substituted with a fluorine atom. The strong deactivating nature of both the aldehyde and the two fluorine atoms makes the aromatic ring electron-deficient and thus, less susceptible to electrophilic attack. Achieving selective bromination at the C2 position under these conditions would be difficult and likely result in low yields.
A more plausible route involves the use of a Sandmeyer reaction on an appropriately substituted aniline (B41778) precursor. wikipedia.orgnih.govmasterorganicchemistry.com This classic transformation allows for the conversion of an aromatic amino group into a wide variety of substituents, including bromine, via a diazonium salt intermediate. wikipedia.orgnih.govmasterorganicchemistry.com
The key steps for this pathway would be:
Synthesis of the precursor, 2-amino-3,5-difluorobenzaldehyde. This compound is not readily available and would need to be synthesized, likely in a multi-step process. A potential route could start from a difluoronitrobenzene derivative, introduce the aldehyde group (protected), and then reduce the nitro group to an amine. For instance, the synthesis of 2-amino-3,4-difluorobenzaldehyde has been reported, often involving the protection of the aldehyde group as a 1,3-dioxolane before further functionalization. google.com
Diazotization. The 2-amino-3,5-difluorobenzaldehyde would be treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Sandmeyer Reaction. The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) dissolved in HBr. masterorganicchemistry.com This facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding this compound with the loss of nitrogen gas.
A related transformation involves the diazotization of an aminobromodifluorobenzaldehyde followed by a reduction (deamination) to remove the amino group. For example, 3-bromo-2,5-difluorobenzaldehyde has been synthesized from 4-amino-3-bromo-2,5-difluorobenzaldehyde using hypophosphorous acid to remove the diazonium group. prepchem.com
Table 2: Synthesis via Diazotization (Sandmeyer Reaction)
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Amino-3,5-difluorobenzaldehyde | NaNO₂, HBr, 0-5°C | 2-Formyl-4,6-difluorobenzenediazonium bromide |
This synthetic approach is conceptually possible but less commonly documented for this specific substitution pattern. It would likely begin with a precursor containing hydroxyl groups that can be converted to fluorine. For instance, a hypothetical starting material could be 2-bromo-3-hydroxy-5-fluorobenzaldehyde. The phenolic hydroxyl group could then be converted to a fluorine atom.
One established method for this transformation is the Balz-Schiemann reaction, which involves the diazotization of an aminophenol followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. However, this would require a 2-bromo-3-hydroxy-5-amino-benzaldehyde precursor. A more direct method for the conversion of a phenol to an aryl fluoride involves the use of fluorinating agents such as N,N-diethylaminosulfur trifluoride (DAST) or other modern reagents, though the efficiency of these reactions can be substrate-dependent and may require harsh conditions. The regioselective fluorination of polyhydroxy aromatic compounds presents considerable synthetic challenges.
Stereoselective and Chiral Synthetic Approaches
While specific stereoselective syntheses targeting this compound are not extensively documented, established principles in asymmetric synthesis using planar chiral complexes and enantioselective transformations of aromatic aldehydes provide a framework for accessing chiral derivatives.
The complexation of an aromatic ring to a chromium tricarbonyl Cr(CO)₃ fragment introduces significant steric and electronic changes, which can be exploited for stereoselective synthesis. When a non-symmetrically 1,2- or 1,3-disubstituted arene is complexed, the resulting molecule lacks a plane of symmetry and becomes planar chiral. This property makes (η⁶-arene)tricarbonylchromium(0) complexes powerful tools for asymmetric synthesis.
The bulky Cr(CO)₃ moiety effectively blocks one face of the arene ring, directing incoming reagents to the opposite face with high diastereoselectivity. chemicalbook.com This principle has been widely applied in reactions involving prochiral centers at the benzylic position. For instance, optically pure tricarbonyl(η⁶-2-substituted benzaldehydes)chromium complexes can be used as chiral auxiliaries. Condensation of these chiral complexes with lithiated carboxylic acids leads to the formation of β-hydroxyacids, which can then undergo intramolecular ring closure to afford optically pure β-lactones in good yields. google.com
Another strategy involves the diastereoselective lithiation of a complexed benzaldehyde derivative that has been converted into a chiral acetal or aminal. chemicalbook.com Subsequent reaction with an electrophile and hydrolysis can yield enantiomerically enriched products. Although these methods have not been specifically reported for this compound, they represent a viable and well-precedented strategy for the asymmetric synthesis of its functionalized and chiral derivatives.
Table 1: General Strategy for Asymmetric Synthesis using Arene Chromium Complexes
| Step | Description | Key Features |
| 1. Complexation | The substituted arene (e.g., a this compound precursor) is complexed with a chromium tricarbonyl source. | Induces planar chirality in unsymmetrically substituted arenes. |
| 2. Chiral Auxiliary | A chiral auxiliary (e.g., a chiral amine to form an aminal) is attached to the aldehyde. | Allows for diastereoselective reactions. |
| 3. Stereoselective Reaction | A nucleophile or electrophile is added, with the Cr(CO)₃ group directing the approach to one face of the molecule. | High diastereoselectivity due to steric hindrance from the metal complex. |
| 4. Decomplexation | The chromium tricarbonyl group is removed, typically by mild oxidation (e.g., exposure to air and light, or iodine). | Releases the enantiomerically enriched organic molecule. |
The aldehyde functional group of this compound is a versatile handle for various enantioselective transformations to generate chiral derivatives, particularly chiral alcohols, amines, and carbon-carbon bond-containing structures. These methods typically employ chiral catalysts or reagents to control the stereochemical outcome.
One of the most fundamental transformations is the catalytic enantioselective addition of organometallic reagents to the aldehyde. For example, the addition of allylic silanes or stannanes can be catalyzed by chiral Lewis acids, such as those derived from titanium/BINOL systems, to produce homoallylic alcohols with high enantioselectivity. orgsyn.org Similarly, the enantioselective addition of alkylzinc reagents, catalyzed by chiral amino alcohols or other ligands, is a robust method for synthesizing chiral secondary alcohols.
Another important class of reactions is the asymmetric Henry (nitroaldol) reaction. The reaction of nitromethane with an aldehyde, catalyzed by a chiral metal complex (e.g., zinc, copper, or cobalt complexes with chiral ligands), can produce chiral β-nitro alcohols, which are valuable synthetic intermediates. biosynth.com
Furthermore, the aldehyde can be converted into an imine, which can then undergo catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., iridium or rhodium with chiral phosphine (B1218219) ligands) to yield chiral amines. This method is a cornerstone for the synthesis of enantiomerically pure amines. google.com
Table 2: Examples of Enantioselective Transformations for Aldehydes
| Reaction Type | Reagents/Catalyst System | Product Type |
| Asymmetric Allylation | Allyltributylstannane, Chiral BINOL/Ti(IV) complex | Chiral Homoallylic Alcohol |
| Asymmetric Alkylation | Diethylzinc, Chiral Amino Alcohol (e.g., N-methylephedrine) | Chiral Secondary Alcohol |
| Asymmetric Henry Reaction | Nitromethane, Chiral Metal Catalyst (e.g., Zn-triflate/chiral ligand) | Chiral β-Nitro Alcohol |
| Asymmetric Hydrogenation | H₂, Chiral Ir- or Rh-phosphine catalyst (after conversion to imine) | Chiral Amine |
Development of Analogues and Related Bromodifluorobenzaldehydes
The synthesis of structural isomers of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Key analogues include 2-bromo-3,6-difluorobenzaldehyde, 4-bromo-2,5-difluorobenzaldehyde, and 2-bromo-4,5-difluorobenzaldehyde, each accessible through specific synthetic routes, often involving directed ortho-metalation.
The synthesis of 2-bromo-3,6-difluorobenzaldehyde can be achieved via a directed ortho-metalation strategy starting from 1-bromo-2,4-difluorobenzene. chemicalbook.com In this approach, the fluorine atom at C-2 is a stronger ortho-directing group than the bromine atom. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature selectively removes the proton at the C-6 position, which is ortho to the fluorine at C-1 and meta to the bromine. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.
Table 3: Synthesis of 2-Bromo-3,6-difluorobenzaldehyde
| Step | Reagents & Conditions | Purpose |
| Starting Material | 1-Bromo-2,4-difluorobenzene | Provides the core aromatic structure. |
| 1. Lithiation | Lithium diisopropylamide (LDA), Dry THF, -78 °C | Regioselective deprotonation at the C-6 position, directed by the ortho-fluorine atom. |
| 2. Formylation | N,N-Dimethylformamide (DMF), -78 °C | Introduction of the aldehyde functional group. |
| 3. Workup & Purification | Acetic acid quench, extraction, and flash chromatography | Isolation and purification of the final product. |
4-Bromo-2,5-difluorobenzaldehyde is a valuable intermediate for pharmaceuticals and materials. A common synthetic route involves the ortho-lithiation of 1-bromo-2,5-difluorobenzene. The fluorine atom at C-2 directs the lithiation to the adjacent C-3 position. The subsequent reaction of the aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF) or N-methylformanilide yields the desired aldehyde.
Alternatively, multi-step sequences starting from more accessible materials can be employed. For instance, related compounds have been synthesized from 4-bromo-2-fluorotoluene through a series of steps including bromination, hydrolysis, cyanidation, and eventual formation of the aldehyde.
Table 4: Synthesis of 4-Bromo-2,5-difluorobenzaldehyde via Lithiation
| Step | Reagents & Conditions | Purpose |
| Starting Material | 1-Bromo-2,5-difluorobenzene | Provides the core aromatic structure. |
| 1. Lithiation | n-Butyllithium (n-BuLi) or LDA, Dry THF or Et₂O, Low Temperature (e.g., -78 °C) | Regioselective deprotonation at the C-3 position, ortho to the fluorine atom. |
| 2. Formylation | N,N-Dimethylformamide (DMF) | Electrophilic quench to introduce the aldehyde group. |
| 3. Workup & Purification | Acidic workup, extraction, and distillation or chromatography | Isolation and purification of the final product. |
The synthesis of 2-bromo-4,5-difluorobenzaldehyde is effectively accomplished through the ortho-metalation of 1-bromo-3,4-difluorobenzene. The fluorine atom at C-4 directs deprotonation to the C-5 position. However, to achieve high regioselectivity and avoid competing metalation at other sites, a sterically hindered lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred over n-butyllithium or LDA. The reaction is performed at very low temperatures, and the resulting aryllithium intermediate is trapped with DMF to furnish 2-bromo-4,5-difluorobenzaldehyde in a good yield (56%).
Table 5: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde
| Step | Reagents & Conditions | Purpose |
| Starting Material | 1-Bromo-3,4-difluorobenzene | Provides the required substituted benzene ring. |
| 1. Lithiation | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), Dry THF, -75 °C | Highly regioselective deprotonation at the C-2 position, ortho to the bromine. |
| 2. Formylation | N,N-Dimethylformamide (DMF), -75 °C to -20 °C | Introduction of the aldehyde functionality. |
| 3. Workup & Purification | Hydrolysis, extraction, and silica (B1680970) gel chromatography | Isolation and purification of the product, yielding slightly yellow crystals. |
Preparation of 3-Bromo-2,5-difluorobenzaldehyde
A documented method for the synthesis of 3-bromo-2,5-difluorobenzaldehyde involves a deamination reaction of 4-amino-3-bromo-2,5-difluorobenzaldehyde. prepchem.com The process begins by stirring a mixture of the starting amino compound with acetic acid until a homogenous solution is achieved. Subsequently, an aqueous solution of hypophosphorous acid is introduced.
The reaction proceeds with the dropwise addition of a sodium nitrite solution while maintaining a cool temperature of 15-20°C using an ice bath. After the addition is complete, the reaction is stirred for an additional hour at room temperature. The product is then isolated by pouring the reaction mixture into ice water and extracting with dichloromethane. The organic extracts are washed sequentially with water, 10% sodium hydroxide solution, and again with water, before being dried over sodium sulfate. Concentration of the solvent under reduced pressure yields 3-bromo-2,5-difluorobenzaldehyde. prepchem.com Further purification can be achieved by recrystallization from a mixture of diethyl ether and hexane (B92381). prepchem.com
Table 1: Reaction Parameters for the Synthesis of 3-Bromo-2,5-difluorobenzaldehyde
| Parameter | Value |
| Starting Material | 4-amino-3-bromo-2,5-difluorobenzaldehyde |
| Reagents | Acetic acid, Hypophosphorous acid, Sodium nitrite |
| Solvent | Dichloromethane for extraction |
| Reaction Temperature | 15-20°C |
| Purification Method | Recrystallization from Et2O/hexane |
| Yield | 80% |
Novel Approaches for Other Isomeric Bromodifluorobenzaldehydes
The synthesis of various isomers of bromodifluorobenzaldehyde often requires tailored strategies due to the directing effects of the substituents on the aromatic ring.
One notable approach for the synthesis of 2-bromo-5,6-difluorobenzaldehyde involves an ortho-lithiation reaction. google.com This method utilizes 1-bromo-3,4-difluorobenzene as the starting material. The reaction is carried out in dry tetrahydrofuran at a low temperature of -75°C. A strong lithium base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), is used to deprotonate the position ortho to the bromine atom. The resulting organolithium intermediate is then reacted with dimethylformamide (DMF) to introduce the formyl group. Subsequent hydrolysis and purification by chromatography and recrystallization yield the desired 2-bromo-5,6-difluorobenzaldehyde. google.com
For the preparation of 2-fluoro-5-bromobenzaldehyde , a method starting from o-fluorobenzaldehyde has been developed. This process involves the bromination of o-fluorobenzaldehyde using a brominating reagent in the presence of a Lewis acid catalyst. Suitable solvents for this reaction include dichloroethane, concentrated sulfuric acid, or glacial acetic acid. The product is then purified by vacuum distillation. google.com
Advancements in Green Chemistry and Sustainable Synthesis
Recent efforts in chemical synthesis have increasingly focused on the development of environmentally benign methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalytic Oxidation Methods (e.g., using hydrogen peroxide with selenium catalysts)
The oxidation of substituted toluenes to their corresponding benzaldehydes is a fundamental transformation in organic synthesis. Green alternatives to traditional oxidation methods, which often employ stoichiometric amounts of heavy metal oxidants, are highly sought after. One promising approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant, as its only byproduct is water.
The catalytic activity of selenium compounds in conjunction with hydrogen peroxide has been explored for various oxidation reactions. nih.govnih.gov Organoselenium compounds can act as effective oxygen transfer agents. nih.gov The mechanism generally involves the oxidation of the selenium catalyst by H₂O₂ to a more active species, which then oxidizes the substrate. While the literature provides a broad overview of selenium-catalyzed oxidations for different functional groups, specific applications for the synthesis of this compound from the corresponding toluene derivative are not extensively detailed and represent an area for future research.
Solvent-Free or Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reaction conditions, where the reaction is carried out in the absence of a solvent, can lead to higher reaction rates, easier product isolation, and reduced waste.
Efficient Purification Protocols
For benzaldehydes, a common impurity is the corresponding benzoic acid, which forms due to oxidation upon exposure to air. A standard purification technique involves washing the crude product with an aqueous solution of sodium carbonate or sodium bicarbonate. chemicalcas.comsciencemadness.org This basic wash converts the acidic benzoic acid impurity into its water-soluble sodium salt, which can then be easily separated in the aqueous layer.
Further purification of halogenated benzaldehydes can be achieved through techniques such as distillation (often under reduced pressure to avoid decomposition at high temperatures), recrystallization, or column chromatography. google.comgoogle.com The choice of purification method depends on the physical properties of the specific isomer and the nature of the impurities present. For instance, the purification of 2-bromo-5,6-difluorobenzaldehyde has been reported via chromatography over silica gel followed by recrystallization. google.com
Table 2: General Purification Techniques for Bromodifluorobenzaldehydes
| Purification Step | Purpose | Reagents/Method |
| Aqueous Wash | Removal of acidic impurities (e.g., benzoic acid) | 10% Sodium Carbonate or Bicarbonate solution |
| Drying | Removal of residual water from the organic phase | Anhydrous Sodium Sulfate or Magnesium Sulfate |
| Isolation/Final Purification | Separation from other impurities | Vacuum Distillation, Recrystallization, or Column Chromatography |
Reactivity and Mechanistic Investigations of 2 Bromo 3,5 Difluorobenzaldehyde
Organometallic Coupling Reactions
Organometallic coupling reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-3,5-difluorobenzaldehyde, these reactions primarily exploit the reactivity of the carbon-bromine bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds. The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uk In the context of this compound, the Suzuki reaction allows for the introduction of various aryl or vinyl groups at the 2-position by coupling with the corresponding boronic acids or their esters. fishersci.co.uk
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.org The cycle typically includes three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in the oxidative addition step generally follows the trend I > Br > OTf >> Cl. libretexts.orgharvard.edu
Several palladium catalysts and conditions have been developed to optimize these couplings. For instance, catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are commonly employed. mdpi.com The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and yield. fishersci.co.ukresearchgate.net For example, sterically bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for less reactive aryl chlorides. libretexts.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | Biaryl aldehydes | 50-85% |
| Aryl/vinyl halide | Aryl/vinyl boronic acid/ester | Palladium catalysts (0.5-10% w/w) | Base (e.g., NaOEt) | Water or alcohol | Coupled product | Varies fishersci.co.uk |
| 4-tert-butylbromobenzene | 3,3-difluoroallyl pinacol (B44631) boronate | Pd₂(dba)₃ / cataCXium PICy | Cs₂CO₃ | Toluene | gem-difluoroallylated arene | 88% nsf.govresearchgate.net |
This table presents generalized and specific examples of Suzuki-Miyaura coupling reactions to illustrate typical conditions and outcomes.
The Heck reaction is another pivotal palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org In the case of this compound, the Heck reaction can be utilized to introduce alkenyl substituents at the position of the bromine atom.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination to form the alkene product, and reductive elimination to regenerate the catalyst. libretexts.org The choice of base, such as triethylamine (B128534) or sodium acetate (B1210297), is crucial for the regeneration of the Pd(0) catalyst. libretexts.orgresearchgate.net Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes or palladacycles, have been developed to improve catalyst stability and activity. organic-chemistry.org
Grignard reactions offer a classic and effective method for forming carbon-carbon bonds. While direct formation of a Grignard reagent from this compound can be complicated by the presence of the reactive aldehyde group, related strategies can be employed. One such approach involves a halogen-metal exchange, typically using a strong base like n-butyllithium or a different Grignard reagent, to generate an organometallic intermediate that can then react with an electrophile. google.com For instance, treatment with a Grignard reagent like isopropyl magnesium chloride can facilitate a bromine-magnesium exchange, followed by reaction with an electrophile such as DMF to introduce a formyl group. google.com
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings
The electron-deficient nature of the aromatic ring in this compound, due to the strong electron-withdrawing effects of the two fluorine atoms and the aldehyde group, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While the bromine atom can be a leaving group, the fluorine atoms can also be displaced under certain conditions, especially when activated by ortho and para electron-withdrawing groups. nih.govnih.gov
The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov For this compound, the bromine atom at the 2-position can undergo substitution reactions.
Aldehyde Functional Group Transformations
The aldehyde group in this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org This reaction involves the initial formation of an imine or iminium ion intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method is often preferred over direct alkylation of amines as it avoids the issue of over-alkylation. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly useful as it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction can be performed with ammonia (B1221849) to yield primary amines, or with primary and secondary amines to produce secondary and tertiary amines, respectively. libretexts.org
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Substrates Reduced | Notes |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Imines | Can be used in a two-step process. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Imines, Iminium ions | Selective for imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imines, Iminium ions | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |
This table summarizes common reducing agents used in reductive amination and their general reactivity.
Wittig Reactions and Olefination Processes
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. For this compound, this process allows for the conversion of the formyl group into a substituted vinyl group, yielding stilbene-like structures.
The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde. This forms a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. The oxaphosphetane subsequently collapses through a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward.
While specific examples for this compound are not extensively documented in readily available literature, the general applicability of the Wittig reaction is well-established. The reaction tolerates a wide range of functional groups, and the presence of bromo and fluoro substituents on the aromatic ring is not expected to inhibit the reaction. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Unstabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of (E)-alkenes.
Table 1: Representative Wittig Reaction with this compound
| Reactant 1 | Wittig Reagent | Product |
| This compound | (Triphenylphosphoranylidene)methane | 1-Bromo-2,4-difluoro-6-(ethenyl)benzene |
| This compound | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-bromo-3,5-difluorophenyl)acrylate |
Condensation Reactions with C-H, N-H, and S-H Compounds
The electrophilic nature of the aldehyde carbon in this compound makes it susceptible to condensation reactions with a variety of nucleophiles, including active methylene (B1212753) compounds (C-H), amines (N-H), and thiols (S-H).
Knoevenagel Condensation: In the Knoevenagel condensation, the aldehyde reacts with a compound containing an acidic methylene group (e.g., malonic acid, diethyl malonate, or malononitrile) in the presence of a weak base like piperidine (B6355638) or pyridine. thermofisher.compurechemistry.orgmychemblog.comorganic-chemistry.org This reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl. Subsequent dehydration yields a new carbon-carbon double bond, typically an α,β-unsaturated system. thermofisher.commychemblog.com The strong electron-withdrawing effects of the fluorine atoms on the benzaldehyde (B42025) ring are expected to enhance the electrophilicity of the carbonyl carbon, thus facilitating this condensation.
Schiff Base Formation: The reaction of this compound with primary amines (N-H compounds) leads to the formation of imines, commonly known as Schiff bases. ekb.eginternationaljournalcorner.com This condensation is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. derpharmachemica.com These Schiff bases are versatile intermediates in organic synthesis. For instance, reaction with aniline (B41778) derivatives in ethanol (B145695) under reflux conditions can produce the corresponding N-aryl imines.
Reactions with Thiols: While less common, the aldehyde can also react with thiols (S-H compounds) to form thioacetals. This reaction is usually carried out under acidic conditions and involves the nucleophilic attack of the sulfur atom on the carbonyl carbon.
Table 2: Examples of Condensation Reactions
| Reaction Type | Nucleophile | Catalyst | Product Type |
| Knoevenagel | Diethyl malonate | Piperidine | Diethyl (2-bromo-3,5-difluorobenzylidene)malonate |
| Schiff Base | Aniline | Acetic acid | N-(2-Bromo-3,5-difluorobenzylidene)aniline |
| Thioacetalization | Ethanethiol | H⁺ | 2-(2-Bromo-3,5-difluorophenyl)-1,3-dithiolane |
Oxidation and Reduction Chemistry of the Aldehyde Moiety
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the bromo and fluoro substituents under appropriate conditions.
Oxidation: Controlled oxidation of the aldehyde can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in an acidic medium. This reaction converts the aldehyde to 2-bromo-3,5-difluorobenzoic acid with yields reported to be in the range of 70–80%.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 2-bromo-3,5-difluorobenzyl alcohol, is efficiently carried out using sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727). This method is highly selective for the aldehyde group and provides high yields, typically around 90%. While catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst) is a common method for aldehyde reduction, it is generally less favored for this substrate due to the risk of competitive dehalogenation, where the bromine atom is reductively cleaved from the aromatic ring.
Table 3: Oxidation and Reduction of this compound
| Reaction Type | Reagent | Product | Reported Yield |
| Oxidation | KMnO₄ / H⁺ | 2-Bromo-3,5-difluorobenzoic acid | 70-80% |
| Reduction | NaBH₄ / Methanol | 2-Bromo-3,5-difluorobenzyl alcohol | ~90% |
Mechanistic Elucidation of Key Reaction Pathways
The reaction mechanisms for the transformations of this compound are influenced by the electronic properties of the substituents on the benzene (B151609) ring. The two fluorine atoms and the bromine atom are all electron-withdrawing through their inductive effects. This has a significant impact on the reactivity of the aldehyde group.
In Wittig reactions and condensation reactions like the Knoevenagel condensation, the electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by the ylide or the enolate, which is the initial and often rate-determining step of these reactions. The steric bulk of the ortho-bromine atom may play a role in the approach of the nucleophile, potentially influencing the stereochemical outcome of the reaction, though detailed studies on this specific aspect are limited.
In the formation of Schiff bases , the initial nucleophilic attack of the amine on the carbonyl carbon is similarly facilitated by the electron-withdrawing halogens. The subsequent dehydration step is typically acid-catalyzed.
For the reduction of the aldehyde with sodium borohydride , the mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The selectivity of NaBH₄ is a key feature; it is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters or the carbon-bromine bond. The reaction proceeds through an alkoxide intermediate which is then protonated by the solvent (e.g., methanol) to yield the final alcohol product. The high yield and selectivity observed in this reaction underscore the mildness of the conditions and the stability of the C-Br and C-F bonds to this reagent.
The mechanism of oxidation with potassium permanganate in acidic solution is more complex, involving the formation of a manganese ester intermediate which then collapses to form the carboxylic acid. The strong oxidizing power of permanganate is required to effect this transformation.
Applications of 2 Bromo 3,5 Difluorobenzaldehyde in Advanced Organic Synthesis
Synthesis of Complex Polyfunctionalized Molecules
2-Bromo-3,5-difluorobenzaldehyde serves as a valuable building block in the synthesis of complex polyfunctionalized molecules. Its unique combination of a reactive aldehyde group and strategically positioned bromine and fluorine atoms allows for a variety of chemical transformations. The aldehyde functionality can undergo nucleophilic additions and form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby influencing their function. The bromine and fluorine atoms enhance the biological activity and stability of the final products. This makes the compound a key intermediate in the preparation of fluorinated pharmaceuticals and agrochemicals.
The compound's utility stems from its ability to participate in a range of functionalization reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions are fundamental to constructing intricate organic molecules with specific functionalities tailored for applications in materials science and pharmaceuticals. The presence of the heavy halogen substituents contributes to a unique electronic environment, distinguishing it from other difluorobenzaldehyde isomers.
Construction of Biaryl and Atropisomeric Systems
The structural features of this compound make it a suitable precursor for the construction of biaryl and atropisomeric systems. The bromine atom provides a handle for cross-coupling reactions, a common strategy for forming carbon-carbon bonds between two aryl groups. The fluorine atoms, with their high electronegativity and small atomic radius, can influence the rotational barrier around the newly formed biaryl bond, which is a key factor in the synthesis of stable atropisomers. ossila.com Atropisomers are stereoisomers arising from hindered rotation around a single bond, and they are of significant interest in medicinal chemistry and materials science.
Precursor for Heterocyclic Scaffolds
The reactivity of this compound extends to its use as a precursor for various heterocyclic scaffolds, which are core structures in many biologically active compounds.
Synthesis of Triazole Derivatives
While direct synthesis of triazole derivatives from this compound is not extensively detailed in the provided search results, the general reactivity of benzaldehydes suggests a plausible pathway. The aldehyde group can be converted to an azide (B81097) or an alkyne, which are key functional groups for click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole rings. The bromo and fluoro substituents on the aromatic ring would be carried through the synthesis, yielding functionalized phenyl-triazoles with potential applications in medicinal chemistry.
Formation of Pyrimidine-Based Structures
Similarly, the formation of pyrimidine-based structures can be envisioned. The aldehyde group of this compound can react with compounds containing an amidine or a related functional group in condensation reactions to form the pyrimidine (B1678525) ring. This approach would lead to the synthesis of pyrimidines bearing a 2-bromo-3,5-difluorophenyl substituent, which could be further modified using the bromine atom for additional complexity.
Development of Chiral Building Blocks and Intermediates
The development of chiral building blocks and intermediates is a critical aspect of modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. This compound can be transformed into chiral intermediates through various asymmetric synthesis strategies. For instance, asymmetric reduction of the aldehyde group can produce a chiral alcohol. This chiral center can then direct subsequent reactions, allowing for the stereoselective synthesis of more complex molecules. The presence of the fluorine atoms can also play a role in directing the stereochemical outcome of certain reactions.
Strategies for Selective Fluorine Functionalization and Derivatization
The fluorine atoms in this compound are generally stable; however, under specific reaction conditions, they can be involved in functionalization reactions. More commonly, the bromine atom is the primary site for derivatization through reactions like Suzuki, Heck, or Sonogashira cross-coupling. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the benzaldehyde (B42025). The fluorine atoms at the 3 and 5 positions exert a strong electron-withdrawing effect, which can influence the reactivity of the aldehyde group and the bromine atom, as well as the properties of the resulting derivatives.
Research on Bioactive and Material Science Applications of 2 Bromo 3,5 Difluorobenzaldehyde Derivatives
Pharmaceutical and Medicinal Chemistry Research
The inherent reactivity and specific substitution pattern of 2-Bromo-3,5-difluorobenzaldehyde make it a valuable scaffold for the development of new therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions.
Role as Intermediates in Drug Discovery and Development
This compound is a key starting material in the synthesis of a variety of pharmaceutical intermediates. Its aldehyde functionality allows for a wide range of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental reactions in the construction of drug-like molecules. The difluorinated phenyl ring is a common motif in many modern pharmaceuticals, and this compound provides a direct route to incorporating this feature.
The strategic positioning of the bromo and fluoro substituents influences the electronic properties of the molecule, guiding its reactivity in subsequent synthetic steps. This controlled reactivity is crucial for building complex molecular architectures required for targeted drug action. Researchers utilize this intermediate to create libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads.
Synthesis of Potential Therapeutic Agents
The true value of this compound is realized in its conversion to potential therapeutic agents with diverse biological activities.
While direct synthesis of FabI inhibitors from this compound is not extensively documented in readily available literature, the structural motifs present in this aldehyde are relevant to the design of such antibacterial agents. FabI, or enoyl-acyl carrier protein reductase, is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. The development of inhibitors often involves heterocyclic structures and substituted aromatic rings. The difluorophenyl moiety is a known component in some FabI inhibitors, suggesting that derivatives of this compound could serve as valuable precursors in the synthesis of new candidates in this class.
The C-C chemokine receptor type 5 (CCR5) is a key protein involved in the entry of the HIV-1 virus into host cells. Antagonists of this receptor can effectively block this process. The synthesis of potent CCR5 antagonists often involves complex, multi-substituted heterocyclic and aromatic structures. A combinatorial library approach has been successfully used to generate potent CCR5 antagonists, and while a direct link to this compound is not explicitly detailed in primary research, the core structural features of this aldehyde are consistent with the types of building blocks used in such libraries. nih.gov The ability to introduce diverse substituents via the bromine atom makes it a potentially valuable component in the combinatorial synthesis of novel CCR5 antagonists.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. This compound serves as a versatile starting point for the creation of novel pharmacophores. The aldehyde group can be transformed into a variety of functional groups, leading to diverse chemical scaffolds. The bromine and fluorine atoms can be retained to modulate the electronic and lipophilic properties of the final compounds or can be replaced through various chemical reactions to introduce further complexity and functionality. This flexibility allows medicinal chemists to systematically explore the chemical space around a particular biological target, leading to the discovery of new bioactive molecules.
Agrochemical Research and Development
As a halogenated and fluorinated aromatic aldehyde, this compound is positioned as a key intermediate in the synthesis of complex organic molecules. The presence of bromine and fluorine atoms is known to enhance the biological activity and metabolic stability of agrochemical compounds. The aldehyde group provides a reactive site for further molecular elaboration, and the bromine atom can be readily displaced or modified through various cross-coupling reactions, which are fundamental in building the core structures of modern pesticides.
Material Science Applications
The unique electronic properties conferred by the fluorine atoms make this compound a compound of interest for material science. However, detailed research into its specific applications is limited.
Development of Liquid Crystal Intermediates
Fluorinated compounds are central to the development of modern liquid crystal displays (LCDs). The inclusion of fluorine atoms can significantly influence the dielectric anisotropy, viscosity, and other critical properties of liquid crystal materials. Difluorophenyl moieties, in particular, are known to confer a high lateral dipole moment.
While the synthesis and properties of liquid crystals containing fluorinated phenyl rings are widely studied, specific research that employs this compound as a direct precursor for liquid crystal molecules is not prominently featured in the literature. Studies on related isomers suggest the potential of such structures, but direct synthetic routes and characterization of liquid crystalline materials derived from this compound are not described in available research.
Synthesis of Electronic Materials
The compound is listed by chemical suppliers as a building block for electronic materials, a broad category that includes organic conductors, semiconductors, and dielectrics. bldpharm.com The high electronegativity of the fluorine atoms can be leveraged to tune the electron-accepting properties of organic molecules, a key aspect in the design of materials for organic electronics.
Building Blocks for Organic Light-Emitting Diode (OLED) Materials
Similarly, this compound is categorized as a potential building block for OLED materials. bldpharm.com The synthesis of OLED components often involves the construction of complex aromatic systems where electron-donating and electron-withdrawing units are strategically combined. The electron-deficient nature of the difluorobenzaldehyde core makes it a candidate for creating electron-transport or host materials. Nevertheless, specific studies detailing the synthesis and performance of OLEDs incorporating derivatives of this compound are not found in the current body of scientific literature.
Components in Polymer Science
The synthesis of fluorinated polymers is another area where this compound is expected to be a useful monomer. Such polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The aldehyde functionality allows for participation in various polymerization reactions, such as polycondensation, while the halogen substituents can be used to modify polymer properties or for post-polymerization functionalization. Despite this potential, specific examples of polymers synthesized from this monomer, along with their detailed characterization and properties, are not documented in available research.
Advanced Analytical and Spectroscopic Characterization of 2 Bromo 3,5 Difluorobenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.
In the ¹H NMR spectrum of 2-Bromo-3,5-difluorobenzaldehyde, the aldehyde proton (CHO) characteristically appears as a singlet at approximately δ 10.2 ppm. The aromatic protons exhibit distinct signals due to their specific electronic environments and coupling with adjacent fluorine atoms. The proton at the C6 position typically appears as a doublet of doublets, influenced by coupling to the fluorine atoms at C3 and C5. Similarly, the proton at the C4 position will also show a characteristic splitting pattern.
For comparison, in the related compound 3,5-dimethylbenzaldehyde (B1265933), the aldehyde proton appears as a singlet at δ 9.95 ppm, and the aromatic protons show signals at δ 7.49 ppm and δ 7.26 ppm. rsc.org In 2-bromobenzaldehyde (B122850), the aldehyde proton resonates at a similar downfield shift of δ 10.341 ppm. chemicalbook.comchemicalbook.com The aromatic protons in 2-bromobenzaldehyde appear as a multiplet between δ 7.43 and δ 7.89 ppm. chemicalbook.comchemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Reference |
| This compound | ~10.2 | Multiplet | |
| 3,5-Dimethylbenzaldehyde | 9.95 | 7.49 (s, 2H), 7.26 (s, 1H) | rsc.org |
| 2-Bromobenzaldehyde | 10.341 | 7.43-7.89 (m) | chemicalbook.comchemicalbook.com |
| 3-Chlorobenzaldehyde | 9.98 | 7.49-7.86 (m) | rsc.org |
The ¹³C NMR spectrum of this compound provides further structural confirmation. The aldehyde carbon (C=O) signal is typically observed around δ 190 ppm. The aromatic carbons exhibit characteristic chemical shifts and splitting patterns due to C-F coupling. The carbon atom bonded to bromine (C-Br) is expected to appear in the range of δ 120-130 ppm.
In comparison, the aldehyde carbon of 3,5-dimethylbenzaldehyde resonates at δ 192.8 ppm. rsc.org For 4-bromobenzaldehyde, this signal is at δ 190.9 ppm, and for 3-chlorobenzaldehyde, it is at δ 190.9 ppm. rsc.org The carbon atoms in the aromatic ring of these related compounds show distinct signals based on their substituents. For instance, in 3,5-dimethylbenzaldehyde, the aromatic carbons appear at δ 138.8, 136.6, 136.2, and 127.6 ppm. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aldehyde Carbon (C=O) | Aromatic Carbons | C-Br | Reference |
| This compound | ~190 | - | ~120-130 | |
| 3,5-Dimethylbenzaldehyde | 192.8 | 138.8, 136.6, 136.2, 127.6 | - | rsc.org |
| 4-Bromobenzaldehyde | 190.9 | 141.0, 134.7, 130.9, 129.5 | - | rsc.org |
| 3-Chlorobenzaldehyde | 190.9 | 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | - | rsc.org |
¹⁹F NMR spectroscopy is a crucial technique for characterizing fluorinated compounds like this compound. It directly observes the fluorine nuclei, providing information about their chemical environments. The spectrum of this compound is expected to show two distinct signals for the two fluorine atoms due to their different positions relative to the bromine and aldehyde groups. The chemical shifts for the fluorine atoms are typically found in the range of -110 to -125 ppm, relative to a standard like trichlorofluoromethane (B166822) (CFCl₃).
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₃BrF₂O), the calculated monoisotopic mass is 219.9335 Da. HRMS analysis would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high precision. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by approximately 2 Da.
Interactive Data Table: HRMS Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion | Reference |
| This compound | C₇H₃BrF₂O | 219.9335 | [M]⁺ or [M+H]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. In the context of this compound and its derivatives, LC-MS can be used to monitor reaction progress, assess product purity, and identify byproducts. The choice of mobile phase and column is critical for achieving good separation. umb.edusigmaaldrich.com For instance, a C18 reversed-phase column with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid to improve ionization, is commonly employed. umb.edusigmaaldrich.com The mass spectrometer, operating in either positive or negative ion mode, detects the eluting compounds, providing both retention time and mass-to-charge ratio for identification and quantification. umb.edu
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent atoms and functional groups.
Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools for the structural confirmation of this compound. These techniques measure the absorption of infrared radiation by the molecule, which excites its various vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.
For this compound, the FTIR spectrum displays several characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature is the carbonyl (C=O) stretching frequency, which typically appears in the region of 1670-1680 cm⁻¹. This position is shifted from the normal aldehyde position due to the conjugation of the carbonyl group with the aromatic ring system.
The carbon-fluorine (C-F) stretching vibrations give rise to strong, characteristic bands in the 1000-1300 cm⁻¹ region of the spectrum. The presence of two fluorine atoms on the benzene (B151609) ring will likely result in multiple strong absorptions in this area. Furthermore, the carbon-bromine (C-Br) stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region. The specific substitution pattern on the benzene ring will also influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.
The interpretation of the IR spectrum of this compound is aided by comparison with the spectra of related compounds such as 2-bromobenzaldehyde and other halogenated benzaldehydes. chemicalbook.com For instance, the IR spectrum of 2-bromobenzaldehyde provides a reference for the characteristic vibrations of the brominated benzaldehyde (B42025) core. chemicalbook.com
Raman spectroscopy serves as a complementary technique to IR spectroscopy for the structural confirmation of this compound. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This difference in the underlying physical process means that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
In Raman spectroscopy, the sample is illuminated with a monochromatic laser, and the scattered light is collected and analyzed. The resulting Raman spectrum shows peaks at frequencies that are shifted from the incident laser frequency, with these shifts corresponding to the vibrational frequencies of the molecule.
For this compound, the Raman spectrum will provide valuable information about the vibrations of the aromatic ring and the substituent groups. The C=O stretching vibration of the aldehyde group, which is strong in the IR spectrum, will also be observable in the Raman spectrum. The symmetric vibrations of the benzene ring are often particularly strong in Raman spectra.
The vibrations involving the heavy bromine atom and the highly electronegative fluorine atoms will also have characteristic Raman shifts. The C-Br and C-F stretching modes can be identified, providing further confirmation of the molecular structure.
The analysis of the Raman spectrum of this compound can be compared with the known Raman spectra of benzaldehyde and its derivatives. researchgate.netchemicalbook.com For example, the Raman spectrum of benzaldehyde shows characteristic peaks for the aldehyde C-H stretch, the C=O stretch, and various ring vibrations. researchgate.netchemicalbook.com The substitution with bromine and fluorine atoms will cause shifts in these vibrational frequencies and introduce new peaks corresponding to the C-Br and C-F bonds.
Raman spectroscopy has also been used to study the interaction of aldehydes with other molecules. For instance, it has been employed to investigate the binding of p-(dimethylamino)benzaldehyde to liver alcohol dehydrogenase and to observe the reaction of formaldehyde (B43269) with sodium bisulfite. nih.govthepulsar.be These studies demonstrate the sensitivity of Raman spectroscopy to changes in the molecular environment and structure.
Interactive Data Table: Vibrational Spectroscopy Data for Benzaldehyde Derivatives
| Spectroscopic Method | Functional Group | Characteristic Signal/Frequency (cm⁻¹) | Reference |
| FTIR | Carbonyl (C=O) Stretch | ~1670-1680 | |
| FTIR | Carbon-Fluorine (C-F) Stretch | 1000-1300 | |
| FTIR | Carbon-Bromine (C-Br) Stretch | 500-600 | |
| Raman | Carbonyl (C=O) Stretch | Visible, specific frequency not detailed in provided context | researchgate.netchemicalbook.com |
| Raman | Aromatic Ring Vibrations | Characteristic peaks for substituted benzene ring | researchgate.netchemicalbook.com |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation and purity assessment of this compound, ensuring its suitability for various applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound, HPLC is a crucial tool for assessing its purity.
The principle of HPLC involves the separation of components in a mixture as they are passed through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases.
For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. The separation is based on the hydrophobicity of the components, with more nonpolar compounds having longer retention times.
The purity of this compound can be determined by analyzing a sample and observing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity, often expressed as a percentage. It is common to aim for a purity of greater than 98% for this compound for use in further synthetic applications.
HPLC is also valuable as a reference method in analytical chemistry. This compound, with its distinct spectral properties, can be used as a standard or reference material in HPLC for accurate quantification and identification in more complex mixtures.
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. A carrier gas, typically an inert gas like helium or nitrogen, transports the vaporized sample through the column. The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. Separation occurs as the components of the sample interact differently with the stationary phase, leading to different elution times.
For the analysis of benzaldehyde and its derivatives, various GC methods have been developed. A common setup involves a capillary column, such as a polar HP-20 (100% PEG) column or a nonpolar RXI-5Sil MS column, coupled with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netresearchgate.net The choice of column and detector depends on the specific analytical goals.
The operating conditions of the GC system, including the injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good separation of the target analyte from any impurities. For example, a temperature program might start at 150°C and ramp up to 220°C to elute compounds with different boiling points. researchgate.net
GC is particularly useful for separating isomers of bromofluorobenzaldehyde. A specialized technique called low thermal mass GC (LTM GC) has been shown to be highly efficient for the separation of ten different isomers of bromofluorobenzaldehyde with a very short run time. rsc.org This method has been validated for its specificity, precision, linearity, and accuracy, with detection and quantitation limits in the parts-per-million (ppm) range. rsc.org
The purity of this compound can be assessed by GC by analyzing a sample and examining the resulting chromatogram. A single, well-defined peak indicates a high degree of purity, while the presence of other peaks suggests the presence of impurities. The relative peak areas can be used to quantify the purity of the sample.
Flash Column Chromatography for Purification
Flash column chromatography is a highly efficient purification technique used to isolate this compound and its derivatives from crude reaction mixtures. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity, to separate compounds based on their differential adsorption to the stationary phase.
The choice of stationary and mobile phases is critical for achieving optimal separation. For the purification of halogenated benzaldehydes, silica gel is a commonly employed stationary phase. In the context of derivatives of this compound, silica gel with a mesh size of 200-300 or 300-400 is often utilized. Automated flash chromatography systems, such as the Combiflash® Rf150, can be employed for efficient and reproducible purifications.
The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is carefully chosen to ensure that the desired compound has an appropriate retention factor (Rf) on a corresponding Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4 for effective separation. For the purification of this compound, a common solvent system is a mixture of hexane and ethyl acetate. The purification of related substituted benzaldehydes often involves similar solvent systems.
| Parameter | Description | Typical Values/Ranges |
| Stationary Phase | The solid adsorbent material used in the column. | Silica Gel (200-300 or 300-400 mesh) |
| Mobile Phase | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate, Dichloromethane/Petroleum Ether |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |
| Detection | The method used to identify when the compound of interest is eluting from the column. | UV-Vis spectroscopy |
This table presents typical parameters for the flash column chromatographic purification of substituted benzaldehydes.
Thin Layer Chromatography (TLC) Monitoring
Thin Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.
In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent system (eluent). The eluent ascends the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase.
For monitoring the reactions of this compound, a common eluent is a mixture of hexane and ethyl acetate. For instance, the decomposition of this compound can be monitored using a 7:3 hexane:ethyl acetate solvent system, where the compound exhibits an approximate Rf value of 0.5. The spots on the TLC plate are typically visualized under UV light, as aromatic compounds like benzaldehydes are often UV-active.
By comparing the TLC of the reaction mixture at different time points to the TLC of the starting materials and expected products, a chemist can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding.
| Parameter | Description | Example Condition |
| Stationary Phase | The adsorbent material on the TLC plate. | Silica Gel 60 F254 |
| Mobile Phase | The solvent system used to develop the plate. | 7:3 Hexane:Ethyl Acetate |
| Visualization | The method used to see the separated spots. | UV light (254 nm) |
| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | ~0.5 for this compound (in 7:3 Hexane:EtOAc) |
This table provides an example of TLC conditions for monitoring this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-3,5-difluorobenzaldehyde with high regioselectivity?
A multi-step approach is recommended:
- Step 1: Start with 3,5-difluorobenzaldehyde. Fluorine's strong electron-withdrawing nature directs subsequent bromination to the para position relative to the aldehyde group.
- Step 2: Brominate using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (0–25°C) to minimize side reactions .
- Purity Control: Use column chromatography or recrystallization (solvent: hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>98%) and NMR spectroscopy .
Q. How can the structure of this compound be unambiguously confirmed?
- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., Pt) and refine using SHELXL for precise bond-length and angle analysis .
- Spectroscopic Methods:
- ¹⁹F NMR: Peaks at δ −110 to −115 ppm (meta-F) and δ −120 to −125 ppm (para-F) confirm fluorine positions.
- ¹H NMR: Aldehyde proton appears as a singlet at δ ~10.2 ppm.
- HRMS: Molecular ion [M+H]⁺ at m/z 235.94 (calculated: 235.95) .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Poor solubility in water (<0.1 mg/mL at 25°C) necessitates anhydrous conditions for reactions .
- Stability: Degrades under prolonged UV exposure. Store in amber vials at −20°C under inert gas (Ar/N₂). Monitor decomposition via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling: The electron-withdrawing fluorine groups activate the bromine for Pd-catalyzed coupling. Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and arylboronic acids in THF/H₂O (3:1) at 80°C for 12 hours. Yields exceed 85% .
- Contradictions: Competing hydrolysis of the aldehyde group may occur in aqueous conditions. Mitigate by using anhydrous solvents or protecting the aldehyde as an acetal .
Q. What computational methods predict the regioselectivity of electrophilic substitution in derivatives of this compound?
- DFT Calculations: At the B3LYP/6-31G(d) level, the LUMO map shows highest electron density at the bromine-adjacent carbon, favoring nucleophilic attack.
- Hammett Parameters: σₚ values for −F (+0.43) and −CHO (+0.22) correlate with observed meta/para-directing effects in nitration reactions .
Q. How can isotopic labeling (e.g., ¹³C, ²H) be employed to study reaction mechanisms involving this compound?
- Deuterium Labeling: Synthesize 2-bromo-3,5-difluoro[²H]-benzaldehyde via H/D exchange using D₂O and a Pd/C catalyst (120°C, 24 hours). Use in kinetic isotope effect (KIE) studies to probe rate-determining steps .
- ¹³C Tracing: Introduce ¹³C at the aldehyde carbon via Knoevenagel condensation with ¹³C-labeled malononitrile. Track intermediates via ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
